molecular formula C15H19NO2 B2793936 N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide CAS No. 1396893-28-9

N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide

Cat. No.: B2793936
CAS No.: 1396893-28-9
M. Wt: 245.322
InChI Key: VFSPSDOYHOADRR-RMKNXTFCSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. These compounds are characterized by the presence of a cinnamoyl group attached to an amide. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide typically involves the reaction of cinnamoyl chloride with N-(3-cyclopropyl-3-hydroxypropyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group in the cinnamoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, dichloromethane, room temperature

    Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran, room temperature to reflux

    Substitution: Various nucleophiles, solvents like acetonitrile or dimethylformamide, elevated temperatures

Major Products Formed

    Oxidation: Formation of N-(3-cyclopropyl-3-oxopropyl)cinnamamide

    Reduction: Formation of N-(3-cyclopropyl-3-hydroxypropyl)cinnamyl alcohol

    Substitution: Formation of substituted amides depending on the nucleophile used

Scientific Research Applications

Comparison with Similar Compounds

N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide can be compared with other cinnamamides and cinnamates:

    Similar Compounds: Cinnamamide, N-(3-hydroxypropyl)cinnamamide, N-(3-cyclopropylpropyl)cinnamamide

    Uniqueness: The presence of the cyclopropyl and hydroxypropyl groups in this compound imparts unique steric and electronic properties, which can influence its biological activity and reactivity compared to other cinnamamides.

Properties

IUPAC Name

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-14(13-7-8-13)10-11-16-15(18)9-6-12-4-2-1-3-5-12/h1-6,9,13-14,17H,7-8,10-11H2,(H,16,18)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSPSDOYHOADRR-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(CCNC(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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